L-METHIONINE (METHYL-13C; METHYL-D3)

Metabolic Flux Analysis Mass Spectrometry SILAC

Unlabeled or singly labeled methionine fails to provide the spectral differentiation required for precise methylation flux analysis, often obscured by natural isotopic background. L-Methionine (Methyl-13C; Methyl-D3) (CAS 73488-65-0) resolves this with a unique M+4 mass shift. • ≥99 atom % 13C and ≥99 atom % D enrichment ensures minimal signal dilution for accurate flux quantification • Dual-labeling enables unambiguous distinction of newly synthesized methyl groups in epigenetic DNA methylation studies • Ideal SILAC amino acid for quantitative proteomics with reliable M+4 detection in MS workflows Batch-specific Certificates of Analysis provided. Available for immediate global shipping.

Molecular Formula
Molecular Weight 153.22
Cat. No. B1579914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-METHIONINE (METHYL-13C; METHYL-D3)
Molecular Weight153.22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Methionine (Methyl-13C; Methyl-D3) as a High-Purity Stable Isotope-Labeled Amino Acid for Metabolic Tracing and Vaccine Development


L-Methionine (Methyl-13C; Methyl-D3) is a stable isotope-labeled derivative of the essential amino acid L-methionine, featuring a carbon-13 atom and three deuterium atoms on the terminal methyl group. This dual-labeling strategy creates a distinct mass shift of M+4, enabling precise tracking in metabolic studies . The compound is widely utilized as a tracer in methylation research, protein synthesis analysis, and as a SILAC (Stable Isotope Labeling by Amino acids in Cell culture) amino acid for quantitative proteomics .

Why Generic Methionine Cannot Substitute for L-Methionine (Methyl-13C; Methyl-D3) in High-Resolution Metabolic Tracing


Unlabeled or singly labeled methionine analogs cannot provide the necessary spectral differentiation required for precise mass spectrometry or NMR analysis of methylation fluxes. The dual (13C + D3) methyl-label introduces a unique M+4 mass shift, which separates the labeled methyl group signal from the natural isotopic background, a capability not offered by compounds with only a 13C or D3 label . Furthermore, the specific isotopic enrichment (≥99 atom % for both 13C and D) ensures minimal signal dilution, which is critical for accurate flux quantification. Substituting with a lower-purity isotope, or a compound labeled at a different position, would compromise assay sensitivity and data reliability.

Quantitative Differentiation of L-Methionine (Methyl-13C; Methyl-D3) Against Key Comparators


Dual-Label Mass Shift (M+4) Outperforms Single-Label Analogs for Metabolic Flux Resolution

L-Methionine (Methyl-13C; Methyl-D3) provides a mass shift of M+4 (4 Da) relative to unlabeled methionine. This is a direct consequence of the simultaneous substitution of one 13C atom (+1 Da) and three D atoms (+3 Da) on the methyl group . In contrast, a methyl-13C-only analog provides an M+1 shift, and a methyl-D3-only analog provides an M+3 shift. The M+4 shift reduces spectral overlap with natural isotopic abundance peaks (e.g., 13C, 15N, 34S), enabling more confident peak assignment and quantification in complex biological matrices [1].

Metabolic Flux Analysis Mass Spectrometry SILAC

Dual-Labeling Enables Direct Tracing of Methyl Group Fate in DNA Methylation Dynamics

In a study tracking the kinetics of DNA methylation, L-Methionine-(methyl-13C,d3) was incorporated into newly synthesized 5-methylcytosine (mC) via S-adenosylmethionine (SAM) [1]. The dual label allowed for the precise measurement of the labeling ratio (% mC*) over time, revealing that in cancer cell lines, it takes at least 4 hours to begin oxidizing newly methylated DNA, while mouse embryonic stem cells require approximately 2 hours [1]. This level of temporal resolution and pathway-specific tracing is not achievable with unlabeled methionine or a single-label analog, which would fail to differentiate newly synthesized mC from the existing, unlabeled pool [2].

Epigenetics DNA Methylation LC-MS

Enhanced 2D NMR Sensitivity and Specificity for Profiling the Global Methylome

The 13C label in L-Methionine (Methyl-13C; Methyl-D3) significantly enhances the sensitivity of 2D 1H–13C NMR experiments for detecting and identifying cellular methyl acceptors [1]. In a study of B16 melanoma models, labeling with [13C-methyl]methionine enabled the untargeted NMR detection of the 'global methylome', revealing markedly different methylation patterns between cell cultures (dominated by histone methylation) and tumors (dominated by cytoplasmic small-molecule methylation) [1]. While this study used a 13C-methyl label, the addition of the D3 label in the target compound further enhances the ability to quantify methyl group flux via 2H NMR or mass isotopomer distribution analysis .

NMR Metabolomics Methylome Cancer Metabolism

Defined Isotopic Purity (≥99 atom % 13C and D) Ensures Reproducible and Quantifiable Tracer Data

The target compound is specified with a minimum isotopic purity of ≥99 atom % for both 13C and D . This high level of enrichment is critical for minimizing 'tracer dilution'—the effect where the presence of unlabeled compound reduces the effective specific activity of the tracer, leading to underestimation of metabolic fluxes . In comparison, some alternative labeled methionine products may be offered at lower purity grades (e.g., 98 atom %) or may not be specified for both isotopes, introducing greater variability and potential inaccuracies in quantitative assays. The high purity reduces the need for correction factors and simplifies data analysis.

Metabolic Tracing Quantitative Proteomics Assay Validation

Optimal Application Scenarios for L-Methionine (Methyl-13C; Methyl-D3) Based on Quantitative Differentiation


High-Resolution DNA and Histone Methylation Kinetics in Epigenetic Research

As demonstrated by Bachman et al., the dual-labeling strategy is uniquely suited for measuring the turnover and oxidation kinetics of 5-methylcytosine in genomic DNA [1]. This application is critical for studies on gene silencing, cellular differentiation, and the epigenetic effects of environmental factors or drug candidates. The M+4 mass shift ensures that newly synthesized methyl groups are unambiguously distinguished from the pre-existing methyl pool.

Untargeted Profiling of the Cellular Methylome via NMR and MS Metabolomics

The compound's enhanced NMR sensitivity and MS resolution enable researchers to map the complete set of cellular methyl acceptors (the 'methylome') [2]. This is particularly valuable in cancer research for identifying shifts in methylation metabolism during tumor progression and for discovering novel biomarkers or therapeutic targets related to one-carbon metabolism.

Quantitative SILAC Proteomics for Protein Turnover and Dynamics

As a SILAC amino acid, L-Methionine (Methyl-13C; Methyl-D3) provides a heavy isotope label for quantitative proteomics experiments . The M+4 shift is readily detected by mass spectrometry and is used to compare protein expression levels between different experimental conditions, study protein-protein interactions, and measure protein synthesis and degradation rates in cell culture models.

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